molecular formula C18H13Cl2NO2 B3013573 Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl) methanol CAS No. 19828-10-5

Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl) methanol

Cat. No.: B3013573
CAS No.: 19828-10-5
M. Wt: 346.21
InChI Key: FXPNZVNSNAINNW-UHFFFAOYSA-N
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Description

Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl) methanol is a chemical compound that features a pyridine ring substituted with a hydroxyl group and two 4-chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl) methanol typically involves the reaction of 4-chlorobenzaldehyde with 3-hydroxypyridine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl) methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl) methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl) methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Bis-(4-chlorophenyl)-methane
  • Bis-(4-chlorophenyl)-ethanol
  • Bis-(4-chlorophenyl)-pyridine

Uniqueness

Bis-(4-chlorophenyl)-(1-oxypyridin-3-yl) methanol is unique due to the presence of both a hydroxyl group and two 4-chlorophenyl groups attached to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

bis(4-chlorophenyl)-(1-oxidopyridin-1-ium-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c19-16-7-3-13(4-8-16)18(22,14-5-9-17(20)10-6-14)15-2-1-11-21(23)12-15/h1-12,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPNZVNSNAINNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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